6-Amino-N,N-dimethylpyrazolo[1,5-A]pyrimidine-3-carboxamide
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Overview
Description
6-Amino-N,N-dimethylpyrazolo[1,5-A]pyrimidine-3-carboxamide is a heterocyclic compound that belongs to the pyrazolo[1,5-A]pyrimidine family. The structure of this compound includes a fused ring system that combines pyrazole and pyrimidine rings, which contributes to its unique chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-N,N-dimethylpyrazolo[1,5-A]pyrimidine-3-carboxamide typically involves the reaction of 5-amino-pyrazole derivatives with various aldehydes or arylidene malononitriles . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or triethylamine . The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 6-Amino-N,N-dimethylpyrazolo[1,5-A]pyrimidine-3-carboxamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Thionyl chloride, phosphorus tribromide; reactions are performed under anhydrous conditions to prevent hydrolysis.
Major Products:
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of halogenated pyrazolo[1,5-A]pyrimidine derivatives.
Scientific Research Applications
6-Amino-N,N-dimethylpyrazolo[1,5-A]pyrimidine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Industry: Utilized in the development of fluorescent probes and sensors due to its photophysical properties.
Mechanism of Action
The mechanism of action of 6-Amino-N,N-dimethylpyrazolo[1,5-A]pyrimidine-3-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: DNA gyrase, secreted aspartic protease from Candida albicans.
Pathways Involved: Inhibition of DNA replication and protein synthesis, leading to antimicrobial and anticancer effects.
Comparison with Similar Compounds
3,6-Dinitropyrazolo[1,5-A]pyrimidine-5,7-diamine: Known for its heat-resistant properties and potential use as an explosive.
5-Amino-3,6-dinitropyrazolo[1,5-A]pyrimidin-7(4H)-one: Exhibits high thermal stability and positive heats of formation.
Uniqueness: 6-Amino-N,N-dimethylpyrazolo[1,5-A]pyrimidine-3-carboxamide stands out due to its balanced combination of antimicrobial and anticancer activities, making it a versatile compound for various applications in medicinal chemistry .
Properties
Molecular Formula |
C9H11N5O |
---|---|
Molecular Weight |
205.22 g/mol |
IUPAC Name |
6-amino-N,N-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C9H11N5O/c1-13(2)9(15)7-4-12-14-5-6(10)3-11-8(7)14/h3-5H,10H2,1-2H3 |
InChI Key |
DVNAUGNSVHCWQY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=C2N=CC(=CN2N=C1)N |
Origin of Product |
United States |
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